1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pinner synthesis, which involves the reaction of hydrazine with benzonitrile followed by mild oxidation . Another approach involves the use of sulfur-containing intermediates, leading to the formation of dihydrotetrazines in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially at positions 3 and 6 of the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, FeCl3, and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and pyridazines .
Scientific Research Applications
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This allows it to form stable adducts with various dienophiles, leading to the formation of functionalized pyridazines . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but with phenyl groups instead of benzyl groups.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridyl groups, leading to different chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in the development of photoactive materials.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable adducts makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
81930-20-3 |
---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1,5-dibenzyl-1,2,4,5-tetrazinane-3,6-dione |
InChI |
InChI=1S/C16H16N4O2/c21-15-17-19(11-13-7-3-1-4-8-13)16(22)20(18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,18,21) |
InChI Key |
FDFBVEJNYJIMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(NC(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.